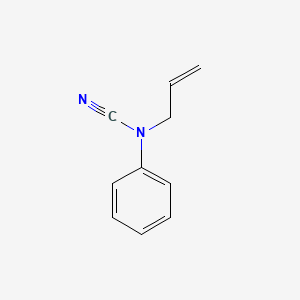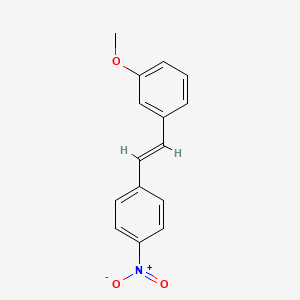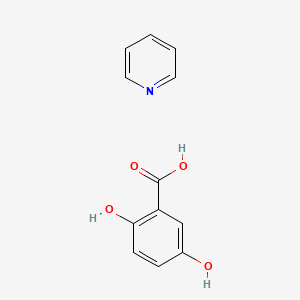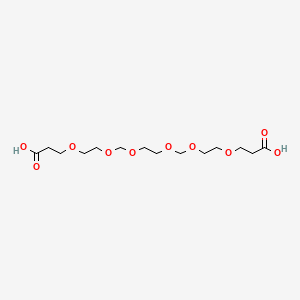
Thiocyanic acid, 2-chloro-4-(2-chloroacetamido)-5-methoxyphenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiocyanic acid, 2-chloro-4-(2-chloroacetamido)-5-methoxyphenyl ester is a complex organic compound that belongs to the class of thiocyanates This compound is characterized by the presence of a thiocyanate group (-SCN) attached to a phenyl ring substituted with chloroacetamido and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 2-chloro-4-(2-chloroacetamido)-5-methoxyphenyl ester typically involves multiple steps. One common method starts with the preparation of the intermediate 2-chloro-4-amino-5-methoxyphenyl ester. This intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the chloroacetamido derivative. Finally, the thiocyanate group is introduced by reacting the chloroacetamido derivative with potassium thiocyanate under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. The choice of solvents, reagents, and reaction conditions would be carefully controlled to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Thiocyanic acid, 2-chloro-4-(2-chloroacetamido)-5-methoxyphenyl ester can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiocyanate group can be oxidized or reduced under specific conditions.
Hydrolysis: The ester linkage can be hydrolyzed in the presence of acids or bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of various substituted derivatives.
Oxidation: Conversion to sulfonates or other oxidized forms.
Reduction: Formation of thiols or other reduced species.
Hydrolysis: Formation of the corresponding carboxylic acid and alcohol.
Aplicaciones Científicas De Investigación
Thiocyanic acid, 2-chloro-4-(2-chloroacetamido)-5-methoxyphenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of thiocyanic acid, 2-chloro-4-(2-chloroacetamido)-5-methoxyphenyl ester involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The thiocyanate group may also interact with metal ions or other reactive species, contributing to its overall biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Thiocyanic acid, 2-chloro-4-(2-chloroacetamido)-5-methylphenyl ester: Similar structure but with a methyl group instead of a methoxy group.
Thiocyanic acid, 2-chloro-4-(2-chloroacetamido)-5-ethoxyphenyl ester: Similar structure but with an ethoxy group instead of a methoxy group.
Thiocyanic acid, 2-chloro-4-(2-chloroacetamido)-5-hydroxyphenyl ester: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in thiocyanic acid, 2-chloro-4-(2-chloroacetamido)-5-methoxyphenyl ester imparts unique chemical properties, such as increased electron density on the phenyl ring, which can influence its reactivity and interactions with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.
Propiedades
Número CAS |
23543-10-4 |
|---|---|
Fórmula molecular |
C10H8Cl2N2O2S |
Peso molecular |
291.15 g/mol |
Nombre IUPAC |
[2-chloro-4-[(2-chloroacetyl)amino]-5-methoxyphenyl] thiocyanate |
InChI |
InChI=1S/C10H8Cl2N2O2S/c1-16-8-3-9(17-5-13)6(12)2-7(8)14-10(15)4-11/h2-3H,4H2,1H3,(H,14,15) |
Clave InChI |
YTSXPYFVTVGBFK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1NC(=O)CCl)Cl)SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


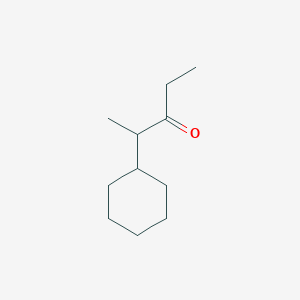
![3,4-Diazatricyclo[4.2.1.02,5]non-3-ene](/img/structure/B14701080.png)


